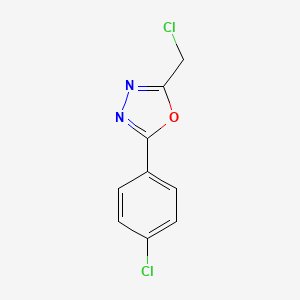

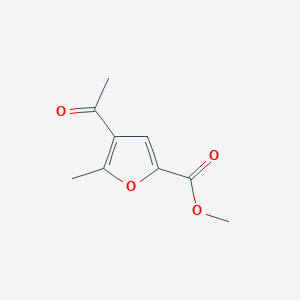

![molecular formula C14H9F3O B1349251 2-[3-(Trifluoromethyl)phenyl]benzaldehyde CAS No. 223575-93-7](/img/structure/B1349251.png)

2-[3-(Trifluoromethyl)phenyl]benzaldehyde

Übersicht

Beschreibung

“2-[3-(Trifluoromethyl)phenyl]benzaldehyde” is an organic compound with the molecular formula C14H9F3O and a molecular weight of 250.21 g/mol1. It is a derivative of benzaldehyde, where a trifluoromethyl group is attached to the phenyl ring2.

Synthesis Analysis

The synthesis of “2-[3-(Trifluoromethyl)phenyl]benzaldehyde” can be achieved from carbon monoxide and 2-Iodobenzotrifluoride3. However, the detailed procedure and conditions for this synthesis are not provided in the available sources.

Molecular Structure Analysis

The molecular structure of “2-[3-(Trifluoromethyl)phenyl]benzaldehyde” consists of a benzaldehyde group attached to a phenyl ring with a trifluoromethyl group2. The exact 3D structure is not provided in the available sources.

Chemical Reactions Analysis

“2-[3-(Trifluoromethyl)phenyl]benzaldehyde” has been used in the preparation of ω-(dimethylamino)-alkylethyl-4(-2-(trifluorormethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates and methyl (E)-2-[2-[(E)-2-(2-trifluoromethylphenyl)vinyl]-phenyl]-3-methoxyacrylate via Wittig-Horner reaction45.

Physical And Chemical Properties Analysis

“2-[3-(Trifluoromethyl)phenyl]benzaldehyde” is a liquid with a refractive index of 1.466 and a density of 1.32 g/mL at 25 °C6.Wissenschaftliche Forschungsanwendungen

Organic Light-Emitting Diodes (OLEDs)

- Scientific Field : Applied Sciences

- Application Summary : This compound is used in the synthesis of diaryl-substituted anthracene derivatives, which are suitable as host materials for blue organic light-emitting diodes .

- Methods of Application : The electroluminescent (EL) emission maximum of the three N, N -diphenylamino phenyl vinyl biphenyl (DPAVBi)-doped (8 wt %) devices for compounds was exhibited at 488 nm (for 1) and 512 nm (for 2 and 3) .

- Results or Outcomes : The 1-based device displayed the highest device performances in terms of brightness (Lmax = 2153.5 cd·m −2), current efficiency (2.1 cd·A −1), and external quantum efficiency (0.8%), compared to the 2- and 3-based devices .

Agrochemical and Pharmaceutical Industries

- Scientific Field : Agrochemical and Pharmaceutical Industries

- Application Summary : Trifluoromethylpyridine (TFMP) and its derivatives, including “2-[3-(Trifluoromethyl)phenyl]benzaldehyde”, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .

- Methods of Application : Various methods of synthesizing 2,3,5-DCTF have been reported .

- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Organic Synthesis

- Scientific Field : Organic Chemistry

- Application Summary : It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of other compounds, and as a ligand in coordination chemistry.

Synthesis of ω-(dimethylamino)-alkylethyl-4(-2-(trifluorormethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates

- Scientific Field : Organic Chemistry

- Application Summary : This compound has been used in the preparation of ω-(dimethylamino)-alkylethyl-4(-2-(trifluorormethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates .

Synthesis of methyl (E)-2-[2-[(E)-2-(2-trifluoromethylphenyl)vinyl]-phenyl]-3-methoxyacrylate

- Scientific Field : Organic Chemistry

- Application Summary : This compound has been used in the preparation of methyl (E)-2-[2-[(E)-2-(2-trifluoromethylphenyl)vinyl]-phenyl]-3-methoxyacrylate via Wittig-Horner reaction .

Medication for Acute Migraine

- Scientific Field : Pharmaceutical Industry

- Application Summary : Ubrogepant, a medicament used for acute migraine with or without visual disturbances, contains the trifluoromethyl group .

Synthesis of Fluorescence and Phosphorescence in Organic Materials

- Scientific Field : Applied Sciences

- Application Summary : This compound is used in the synthesis of 9,10-diarylanthracene derivatives, which are suitable for fluorescence and phosphorescence in organic materials .

- Methods of Application : The electroluminescent (EL) emission maximum of the three N, N -diphenylamino phenyl vinyl biphenyl (DPAVBi)-doped (8 wt %) devices for compounds was exhibited at 488 nm (for 1) and 512 nm (for 2 and 3) .

- Results or Outcomes : The 1-based device displayed the highest device performances in terms of brightness (Lmax = 2153.5 cd·m −2), current efficiency (2.1 cd·A −1), and external quantum efficiency (0.8%), compared to the 2- and 3-based devices .

Synthesis of Pesticides

- Scientific Field : Agrochemical Industry

- Application Summary : Trifluoromethylpyridine (TFMP) and its intermediates, including “2-[3-(Trifluoromethyl)phenyl]benzaldehyde”, are used in the synthesis of pesticides .

- Methods of Application : Various methods of synthesizing TFMP derivatives have been reported .

- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Synthesis of ω-(dimethylamino)-alkylethyl-4(-2-(trifluorormethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates

Safety And Hazards

“2-[3-(Trifluoromethyl)phenyl]benzaldehyde” is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3)4.

Zukünftige Richtungen

The future directions of “2-[3-(Trifluoromethyl)phenyl]benzaldehyde” are not provided in the available sources. However, given its use in the synthesis of other compounds, it may find further applications in organic synthesis and medicinal chemistry.

Please note that this information is based on the available sources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or scientific literature.

Eigenschaften

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O/c15-14(16,17)12-6-3-5-10(8-12)13-7-2-1-4-11(13)9-18/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STRFWILZQHGWOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362699 | |

| Record name | 2-[3-(trifluoromethyl)phenyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(Trifluoromethyl)phenyl]benzaldehyde | |

CAS RN |

223575-93-7 | |

| Record name | 2-[3-(trifluoromethyl)phenyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 223575-93-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

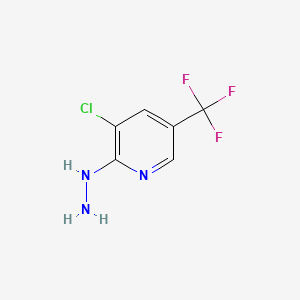

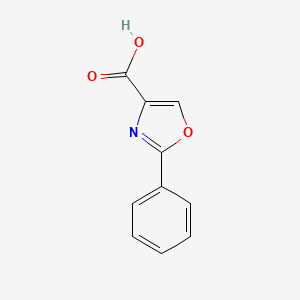

![3-[2-(Hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid](/img/structure/B1349183.png)

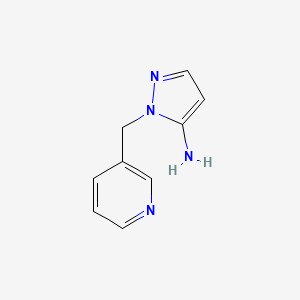

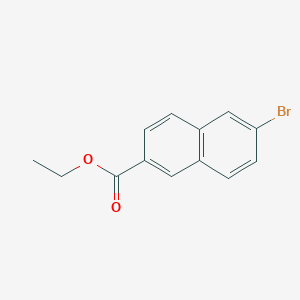

![N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide](/img/structure/B1349194.png)

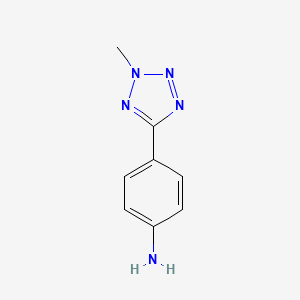

![1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B1349227.png)